![molecular formula C6H11ClN2O B1389596 C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride CAS No. 790254-36-3](/img/structure/B1389596.png)
C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
Description
C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride is a research chemical with the molecular formula C6H11ClN2O and a molecular weight of 162.62 . It is a useful compound in proteomics research .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .Molecular Structure Analysis
The molecular structure of C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride consists of a five-membered isoxazole ring with an ethyl group at the 3rd position and a methylamine group attached to the carbon atom .Physical And Chemical Properties Analysis
C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride has a molecular weight of 162.62 . More detailed physical and chemical properties were not found in the retrieved sources.Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a continuous effort to develop new eco-friendly synthetic strategies for isoxazole derivatives . This could lead to the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .
properties
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h3H,2,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOFDXDKWGSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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